molecular formula C31H27N5O3S B11987839 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11987839
M. Wt: 549.6 g/mol
InChI Key: SPUNDJNCOVFDSJ-UZWMFBFFSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methoxyphenyl group, and a triazolylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxyphenyl compound with appropriate reagents to introduce the desired functional groups.

    Formation of the triazolylsulfanyl intermediate: This step involves the synthesis of the triazolylsulfanyl moiety through cyclization reactions.

    Condensation reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the triazolylsulfanyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a potential candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

These compounds share similar structural features but differ in the substitution patterns on the phenyl and triazolyl rings. The unique combination of functional groups in N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O3S/c1-38-27-17-15-25(16-18-27)30-34-35-31(36(30)26-12-6-3-7-13-26)40-22-29(37)33-32-20-24-11-8-14-28(19-24)39-21-23-9-4-2-5-10-23/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

SPUNDJNCOVFDSJ-UZWMFBFFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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